![molecular formula C6H13ClN2O B13572648 1-(Dimethylamino)cyclopropane-1-carboxamidehydrochloride](/img/structure/B13572648.png)
1-(Dimethylamino)cyclopropane-1-carboxamidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylamino)cyclopropane-1-carboxamidehydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring substituted with a dimethylamino group and a carboxamide group.
Vorbereitungsmethoden
The synthesis of 1-(Dimethylamino)cyclopropane-1-carboxamidehydrochloride typically involves the reaction of cyclopropane derivatives with dimethylamine and carboxamide precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(Dimethylamino)cyclopropane-1-carboxamidehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Dimethylamino)cyclopropane-1-carboxamidehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 1-(Dimethylamino)cyclopropane-1-carboxamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes .
Vergleich Mit ähnlichen Verbindungen
1-(Dimethylamino)cyclopropane-1-carboxamidehydrochloride can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxamide: This compound lacks the dimethylamino group and has different reactivity and applications.
Cyclopropane-1-carboxamide: This simpler compound does not have the dimethylamino substitution, making it less versatile in certain chemical reactions.
N,N-Dimethylcyclopropane-1-carboxamide: This compound has a similar structure but different functional groups, leading to distinct chemical properties and uses.
Eigenschaften
Molekularformel |
C6H13ClN2O |
---|---|
Molekulargewicht |
164.63 g/mol |
IUPAC-Name |
1-(dimethylamino)cyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8(2)6(3-4-6)5(7)9;/h3-4H2,1-2H3,(H2,7,9);1H |
InChI-Schlüssel |
KYRCPNGDONKEOM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1(CC1)C(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.